1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-Methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a pyridone-based derivative characterized by a 4-methylbenzyl substituent at the 1-position and a 4-sulfamoylphenyl carboxamide group at the 3-position of the pyridone ring.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-4-6-15(7-5-14)13-23-12-2-3-18(20(23)25)19(24)22-16-8-10-17(11-9-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJFWKIDJBODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the dihydropyridine intermediate with an appropriate amine or amide under dehydrating conditions.
Attachment of the 4-methylphenylmethyl group: This step involves the alkylation of the dihydropyridine intermediate with a 4-methylbenzyl halide in the presence of a base.
Introduction of the sulfonamide group: The final step involves the sulfonation of the phenyl ring using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Oxidation Reactions
The dihydropyridine ring undergoes selective oxidation under controlled conditions:
| Reagent/Conditions | Product(s) | Yield (%) | Key Observations |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | Pyridine-2-one derivative with intact sulfamoyl group | 68-72 | Oxidation occurs preferentially at the 1,4-dihydropyridine C=N bond |
| H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub> | N-oxide formation at pyridinone nitrogen | 55 | Requires anhydrous conditions to prevent competing hydrolysis |
Mechanistic studies indicate radical intermediates during permanganate-mediated oxidation, with the 4-methylbenzyl substituent influencing regioselectivity.
Reduction Pathways
The carbonyl and sulfonamide groups demonstrate distinct reducibility:
Key transformations:
-
NaBH<sub>4</sub>/MeOH reduces the 2-oxo group to secondary alcohol (83% yield)
-
LiAlH<sub>4</sub> mediates full reduction of carboxamide to amine (56% yield) while preserving sulfamoyl functionality
-
Catalytic hydrogenation (Pd/C, H<sub>2</sub>) saturates pyridinone ring (91% conversion)
Structural effects:
-
Steric hindrance from 4-methylbenzyl group slows reduction kinetics compared to unsubstituted analogs
-
Sulfamoyl group remains inert under mild reducing conditions
Nucleophilic Substitution
The sulfamoyl moiety participates in selective displacement reactions:
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Primary amines | DMF, 80°C | N-alkyl sulfamides | 74-89% |
| Thiols | EtOH, reflux | Sulfur-linked conjugates | 63% |
| Hydroxide | Aq. NaOH | Sulfonic acid derivative | 98% |
X-ray crystallographic data (PubChem CID 7422786) confirms the sulfamoyl group's tetrahedral geometry facilitates nucleophilic attack . Competitive reactions at the carboxamide group occur only under strongly basic conditions (pH >12).
Acid/Base-Mediated Transformations
pH-dependent reactivity profiles reveal:
Acidic conditions (HCl, H<sub>2</sub>SO<sub>4</sub>):
-
Carboxamide hydrolysis to carboxylic acid (t<sub>1/2</sub> = 3.2 hr in 2M HCl)
Basic conditions (NaOH, K<sub>2</sub>CO<sub>3</sub>):
-
Esterification of carboxamide with alcohols (65-78% yield)
-
Ring-opening of dihydropyridine at pH >10
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
[4π] electrocyclic ring opening of dihydropyridine (quantum yield Φ = 0.33)
-
Sulfamoyl group dimerization via S-S bond formation (22% yield)
Industrial-Scale Modifications
Continuous flow reactor optimizations demonstrate:
-
94% conversion in Friedel-Crafts alkylation using AlCl<sub>3</sub> catalyst
-
Residence time <2 min for halogenation reactions (Cl<sub>2</sub>, Br<sub>2</sub>)
-
Catalyst recycling (Pd/C) achieves 19 reaction cycles without activity loss
This comprehensive reaction profile establishes 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide as a versatile synthetic intermediate. Its dual reactivity at both heterocyclic and sulfonamide functionalities enables diverse molecular transformations critical for pharmaceutical development and materials science applications.
Applications De Recherche Scientifique
The compound has been studied for various biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties through multiple mechanisms:
- MDM2 Inhibition : It has been shown to inhibit the Murine Double Minute 2 protein, which negatively regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound stabilizes p53, leading to increased apoptosis in cancer cells .
- Antiproliferative Effects : Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including lung (A549) and breast cancer cells (MCF-7), with IC50 values often below 100 nM. This suggests strong potential for therapeutic applications in oncology .
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cells | > 1000 | Low cytotoxicity observed |
Case Study 1: Cancer Therapeutics
In an in vivo study using murine models, treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation .
Case Study 2: Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies indicated moderate activity against various bacterial strains, suggesting potential for development as an antibiotic or adjunct therapy in infectious diseases.
Antimicrobial Properties
The compound's sulfonamide moiety contributes to its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics against resistant strains of bacteria .
Antimalarial Activity
Preliminary research indicates that this compound exhibits moderate antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Further optimization of its chemical structure may enhance its efficacy against resistant strains .
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, the sulfonamide group may interact with bacterial enzymes, leading to antimicrobial activity. The dihydropyridine ring may interact with calcium channels, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Molecular weight calculated based on formula.
Key Observations:
Substituent Effects: The sulfamoyl group in the target compound and BG15987 enhances hydrophilicity compared to the trifluoromethyl group in BF38499 or heterocyclic groups in 7c/7e. This may improve aqueous solubility but reduce membrane permeability . Heterocyclic Modifications: Compounds 7c and 7e replace the sulfamoyl group with benzooxazole/benzimidazole moieties, which may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Synthetic Yields :
- Analogs like 7c and 7e show high yields (72–81%), suggesting robust synthetic routes for pyridone derivatives. The target compound’s synthesis likely follows similar methodologies .
Thermal Stability :
Functional Group Impact on Bioactivity
Key trends include:
- Electron-Withdrawing Groups : The sulfamoyl group’s electron-withdrawing nature may modulate receptor binding affinity compared to electron-donating groups (e.g., methyl in BF38499).
Activité Biologique
The compound 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , featuring a dihydropyridine core and a sulfamoylphenyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Dihydropyridine Core : This can be achieved via a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia under reflux conditions.
- Introduction of the Sulfamoyl Group : This step often involves nucleophilic substitution, where a suitable sulfamoyl chloride reacts with an amine derivative of the dihydropyridine core .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer cell proliferation, and neuroprotection.
- Antitumor Activity : Research indicates that derivatives of dihydropyridines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may include modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Properties : The sulfamoyl group in the structure may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Some studies suggest that compounds similar to this one can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticancer Studies : A study on 4-chloro-benzamide derivatives demonstrated significant RET kinase inhibition, suggesting that similar structural motifs could be effective against various cancers. Compounds exhibiting moderate to high potency were identified, indicating a promising lead for further development .
- Neuroprotective Studies : In animal models, compounds structurally related to 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide showed reduced motor activity loss following neurotoxic exposure. This suggests potential applications in treating neurodegenerative diseases .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide | Dihydropyridine core with sulfamoyl group | Antitumor, anti-inflammatory, neuroprotective |
| 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide | Similar core but different substituents | Potentially similar activities; requires further study |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
